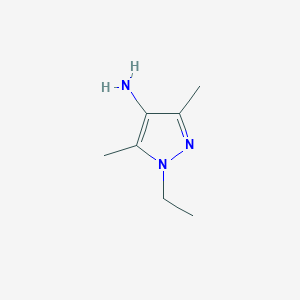

1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a foundational structure in heterocyclic chemistry. numberanalytics.comproquest.com First described in the 19th century, the pyrazole nucleus and its derivatives are the subject of extensive research due to their diverse chemical reactivity and wide-ranging biological activities. proquest.comglobalresearchonline.net These compounds are integral building blocks for synthesizing a variety of molecules with applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov

The versatility of the pyrazole scaffold allows for numerous chemical transformations, including substitution, condensation, and cyclization reactions. numberanalytics.com This chemical adaptability has led to the development of a multitude of pyrazole-containing compounds. globalresearchonline.net In the field of medicinal chemistry, pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. numberanalytics.comnih.govtandfonline.com The presence of the pyrazole core in commercially available drugs underscores its therapeutic potential. nih.govtandfonline.com

Overview of Aminopyrazole Derivatives in Academic Research

Aminopyrazoles, which are pyrazole structures featuring an amino group substituent, represent a particularly significant subclass. These compounds are highly versatile intermediates in organic synthesis, frequently used as starting materials for constructing more complex fused heterocyclic systems like pyrazolopyrimidines and pyrazolopyridines. mdpi.com The position of the amino group on the pyrazole ring—whether at position 3, 4, or 5—influences the compound's chemical reactivity and biological profile. nih.gov

In medicinal chemistry research, aminopyrazole derivatives are widely investigated for their potential as therapeutic agents. nih.gov For instance, 5-aminopyrazoles are noted for their role in the development of kinase inhibitors, anticancer agents, and anti-inflammatory molecules. nih.gov Similarly, 3-aminopyrazoles are often explored for their anticancer and anti-infective properties. nih.govtandfonline.com The amino group's ability to form hydrogen bonds is a key factor in the binding of these molecules to biological receptors. tandfonline.com The significant pharmacological potential of aminopyrazoles has spurred extensive research into synthetic methodologies for their preparation, with common routes involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. researchgate.net

Specific Research Context of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine and its Derivatives

This compound is a specific polysubstituted aminopyrazole. Its structure is defined by an ethyl group at the N1 position, two methyl groups at the C3 and C5 positions, and an amino group at the C4 position. The research context for this molecule is derived from the collective interest in its distinct structural components.

The substitution pattern dictates the molecule's properties and potential applications. The N-alkylation, in this case with an ethyl group, is a common strategy in pyrazole chemistry to modify the compound's physical and biological characteristics. The dimethyl substitution at positions 3 and 5 provides a stable and well-defined core structure. The 4-amino group is a key functional handle, offering a site for further chemical modification to create a library of derivatives for screening and other research purposes. While extensive literature focusing solely on this compound is not broadly available, the investigation of structurally similar N-alkylated and C-alkylated aminopyrazoles is common in the pursuit of new bioactive molecules. researchgate.net

The physical and chemical properties of this compound are cataloged in chemical databases, providing foundational data for researchers.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃N₃ | nih.gov |

| Molecular Weight | 139.20 g/mol | nih.gov |

| InChI Key | SRANIUDNZXPTQY-UHFFFAOYSA-N | sigmaaldrich.com |

| Canonical SMILES | CCN1N=C(C(=C1C)N)C | nih.gov |

The study of such substituted aminopyrazoles contributes to the broader understanding of structure-activity relationships within this important class of heterocyclic compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3,5-dimethylpyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-4-10-6(3)7(8)5(2)9-10/h4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBWTBGYZOVCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360551 | |

| Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63203-90-7 | |

| Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Amine

Fundamental Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is characterized as a π-excessive system, which dictates its general reactivity patterns toward electrophiles and nucleophiles. nih.govmdpi.com

The pyrazole nucleus is generally susceptible to electrophilic aromatic substitution. Due to the electron distribution within the aromatic ring, the C-4 position is the most electron-rich and, therefore, the preferred site for electrophilic attack. nih.govmdpi.comquora.com In the case of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, the pyrazole ring is heavily substituted with electron-donating groups: an ethyl group at N-1, two methyl groups at C-3 and C-5, and a powerful activating amino group at C-4.

The primary amino group (-NH₂) at the C-4 position is a strong activating group that significantly increases the electron density of the ring, further facilitating electrophilic substitution. byjus.com However, since the most reactive C-4 position is already occupied, electrophilic attack would be directed to other available positions, a less common reaction, or would involve the substituents themselves. For unsubstituted or C-4 unsubstituted pyrazoles, a variety of electrophilic substitution reactions are well-documented and proceed readily at the C-4 position. scribd.compharmdbm.com

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Halogenation | Br₂ in dioxane or SO₂Cl₂ | Br⁺ or Cl⁺ | 4-Bromopyrazole or 4-Chloropyrazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | SO₃ | Pyrazole-4-sulfonic acid |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | Pyrazole-4-carbaldehyde |

The π-excessive nature of the pyrazole ring makes it generally resistant to nucleophilic attack. encyclopedia.pub Such reactions are uncommon and typically require the presence of strong electron-withdrawing groups on the ring to decrease its electron density, or a leaving group at an activated position for nucleophilic aromatic substitution to occur. encyclopedia.pub The structure of this compound, with its multiple electron-donating substituents (ethyl, methyl, and amino groups), reinforces this high electron density. Consequently, the pyrazole ring in this compound is deactivated towards nucleophilic attack under normal conditions. Nucleophilic substitution reactions are favored at the C-3 and C-5 positions, but only when the ring is sufficiently electron-deficient. nih.govmdpi.com

Reactivity of the Amine Functional Group

The exocyclic amine group at the C-4 position is a primary amine and exhibits characteristic reactivity associated with this functional group.

Pyrazoles are weak bases, capable of being protonated at the pyridine-type N-2 nitrogen atom by strong acids to form pyrazolium (B1228807) salts. pharmdbm.comencyclopedia.pub The presence of electron-donating alkyl groups, such as the ethyl and methyl groups in this compound, can slightly increase the basicity of the ring nitrogen. nih.gov

In addition to the ring nitrogens, the exocyclic amino group possesses a lone pair of electrons, rendering it basic. byjus.com As a primary amine, this group is typically more basic than the ring nitrogens and will readily react with acids to form ammonium (B1175870) salts. The compound this compound is known to form a stable hydrochloride salt, confirming its basic character and ability to undergo salt formation. sigmaaldrich.com

The defining characteristic of the primary amino group is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.orgyoutube.com This allows it to readily attack electron-deficient centers (electrophiles). Common reactions involving the nucleophilic amine group include acylation and alkylation. For instance, it can react with acyl chlorides or acid anhydrides in addition-elimination pathways to form the corresponding amides. libretexts.orgmsu.edu Similarly, reaction with alkyl halides can lead to alkylation of the amine. libretexts.org In the broader context of aminopyrazoles, the exocyclic amine can also undergo diazotization reactions when treated with nitrous acid, forming a diazonium salt which can then be used in subsequent coupling reactions or be replaced by other functional groups. arkat-usa.org

A hallmark reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. latech.edu The 4-amino group of this compound is expected to undergo this reaction smoothly. Numerous studies have demonstrated the synthesis of Schiff bases from various 4-aminopyrazole derivatives and a wide range of aldehydes and ketones. scielo.org.conih.govekb.eg

| 4-Aminopyrazole Reactant | Carbonyl Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 4-Aminoantipyrine | 4-(Dimethylamino)benzaldehyde | (E)-4-((4-(dimethylamino)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | scielo.org.co |

| 4-Aminoantipyrine | 4-Chlorobenzaldehyde | (E)-4-((4-chlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | scielo.org.co |

| 5-Aminopyrazole derivative | 3,4,5-Trimethoxybenzaldehyde | 3-(p-Methoxyphenylamino)-N-p-tolyl-5-(3,4,5-trimethoxybenzylideneamino)-1H-pyrazole-4-carboxamide | nih.gov |

| Pyrazole aldehyde | p-Methyl aniline (B41778) | Schiff base with pyrazole and substituted aniline moieties | ekb.eg |

Acylation and Other Derivatizations via Amine Nitrogen

The primary amino group at the C4 position of the pyrazole ring is a key site for nucleophilic attack, making it readily available for various derivatization reactions. These transformations are fundamental for modifying the compound's physical and chemical properties.

Acylation: The amine functionality can be easily acylated through reaction with acylating agents such as acetic anhydride (B1165640) or various acyl chlorides. For instance, the acetylation of 4-amino-3,5-dimethyl-1-(2-hydroxyethyl)pyrazole with acetic anhydride proceeds efficiently to yield the corresponding 4-acetamido derivative. scispace.com This reaction converts the primary amine into a secondary amide, which significantly alters the electronic properties and hydrogen bonding capabilities of the molecule.

Sulfonylation: Analogous to acylation, the amino group can undergo sulfonylation upon reaction with sulfonyl chlorides (e.g., p-acetamidobenzenesulfonyl chloride). researchgate.netnih.gov This reaction produces sulfonamide derivatives, a structural motif present in many pharmaceutically active compounds. nih.govresearchgate.net The synthesis of pyrazole-4-sulfonamides is often achieved by reacting the appropriate pyrazole sulfonyl chloride intermediate with an amine or, conversely, by reacting the aminopyrazole with a sulfonyl chloride. nih.gov The reaction conditions can be optimized to achieve high yields of these sulfonamide derivatives. researchgate.net

Diazotization: One of the most significant transformations of the 4-amino group is its conversion into a diazonium salt. This is typically achieved by treating the aminopyrazole with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. researchgate.netorganic-chemistry.org The resulting pyrazolediazonium salts are versatile synthetic intermediates. organic-chemistry.orgtu-clausthal.de These salts can undergo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo compounds, which have applications as dyes. researchgate.netresearchgate.net Furthermore, the diazonium group can be replaced by a variety of other functional groups through Sandmeyer-type reactions, providing access to halides, nitriles, and other derivatives, thus serving as a cornerstone for molecular diversification. organic-chemistry.org

Table 1: Derivatization Reactions of the 4-Amino Group

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acetic Anhydride / Acyl Chlorides | N-Acylpyrazole (Amide) | scispace.com |

| Sulfonylation | Sulfonyl Chlorides | N-Sulfonylpyrazole (Sulfonamide) | nih.govresearchgate.net |

| Diazotization | NaNO₂, HCl (aq) | Pyrazolediazonium Salt | researchgate.netorganic-chemistry.orgtu-clausthal.de |

| Azo Coupling | Pyrazolediazonium Salt + Activated Aromatic Compound | Azo-Pyrazoles | researchgate.netresearchgate.net |

Redox Behavior of the Compound

The redox chemistry of aminopyrazoles is primarily characterized by the oxidation of the amino group. Electrochemical methods have been particularly useful in studying these transformations, revealing pathways to novel molecular structures. mdpi.com

The electrooxidation of aminopyrazoles can lead to the formation of azo compounds through an oxidative N-N coupling reaction. mdpi.com This process involves the oxidation of the amine to generate reactive intermediates that subsequently dimerize. The mechanism can proceed through different pathways depending on the reaction conditions. One proposed mechanism involves the initial oxidation of the aminopyrazole to a radical cation, which then couples to form a hydrazopyrazole intermediate. This intermediate is further oxidized to the final azopyrazole product. mdpi.com

Alternative pathways for this N-N coupling can involve N-halogenation when the reaction is mediated by electrogenerated halogens (e.g., Br₂ or HOBr). mdpi.com In these cases, the aminopyrazole is first converted to an N-haloamine intermediate, which then reacts with another molecule of the aminopyrazole to form the hydrazo-species, followed by oxidation. mdpi.com The choice of mediators and reaction medium (e.g., neutral vs. alkaline) can influence the efficiency and pathway of the oxidation. mdpi.com While N-aminopyrazoles have been shown to undergo electrooxidation to form 1,2,3-triazines, the oxidation of C-aminopyrazoles, such as this compound, predominantly leads to azo-dimers. mdpi.comjst.go.jp

In biological systems, the pyrazole ring itself can be a substrate for oxidation. For example, cytochrome P-450 has been shown to oxidize pyrazole to 4-hydroxypyrazole, indicating that enzymatic redox transformations are also possible, although this typically occurs at an unsubstituted C4 position. nih.gov

Table 2: Products of Aminopyrazole Oxidation

| Reaction Type | Conditions | Key Intermediate(s) | Major Product | Reference(s) |

| Electrochemical Oxidation | Anodic Oxidation | Radical Cation ([Az–NH₂]·⁺) | Azopyrazole (Az–N=N–Az) | mdpi.com |

| Mediated Electrooxidation | Electrogenerated HOBr/NaOBr | N-Haloamine ([Az-NH-X]) | Azopyrazole (Az–N=N–Az) | mdpi.com |

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Pyrazolopyrimidines, Pyrazolothiazoles)

The 4-amino group, in conjunction with the adjacent C5 carbon of the pyrazole ring, constitutes a reactive moiety for cyclocondensation reactions with various bifunctional electrophiles. These reactions are a cornerstone for the synthesis of fused heterocyclic systems, most notably pyrazolopyrimidines and pyrazolothiazoles.

Pyrazolopyrimidines: The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring system, is a common application of 4-aminopyrazoles. ekb.egrsc.org A widely used method involves the reaction of a 4-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netbeilstein-journals.org For example, cyclocondensation with β-ketoesters can be catalyzed by agents like tin(IV) chloride to afford pyrazolo[3,4-d]pyrimidinones. researchgate.net Other reagents used for this transformation include:

Nitriles: Cyclization of ortho-amino esters or nitriles of pyrazoles with various aliphatic or aromatic nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

Isothiocyanates: Reaction with phenyl isothiocyanate can lead to the formation of pyrazolo[4,3-d]pyrimidine derivatives. arabjchem.org

Vilsmeier Reagent/Amides: 5-Aminopyrazoles can be converted to pyrazolo[3,4-d]pyrimidines by treatment with N,N-substituted amides in the presence of reagents like PBr₃ or POCl₃. researchgate.net

The regiochemical outcome of cyclization can sometimes lead to isomers. For instance, reactions with enaminones can yield pyrazolo[3,4-b]pyridines, but if the N1 position of the pyrazole is unsubstituted, the reaction can proceed through this nitrogen to form the isomeric pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgbeilstein-journals.org

Pyrazolothiazoles: Fused pyrazolothiazole systems can also be synthesized from aminopyrazole precursors. nih.gov The strategy involves reacting the aminopyrazole with reagents that provide the necessary two-carbon and sulfur atoms to form the thiazole (B1198619) ring. While specific examples starting directly from this compound are not detailed in the provided literature, the general methodology for forming pyrazolo[5,1-b]thiazoles often involves the reaction of a pyrazole derivative with a suitable sulfur-containing electrophile. nih.gov A one-pot synthesis of pyrazolothiazoles has been developed by reacting 5-amino-4-thiocyanato-pyrazoles with the Vilsmeier reagent, which proceeds via intramolecular cyclization involving the thiocyanate (B1210189) group. researchgate.net

Table 3: Synthesis of Fused Heterocycles from Aminopyrazoles

| Target Fused System | Reagent Class | Example Reagent(s) | Reference(s) |

| Pyrazolo[3,4-d]pyrimidines | β-Ketoesters | Ethyl acetoacetate | researchgate.netbeilstein-journals.org |

| Nitriles | Aromatic/aliphatic nitriles | nih.gov | |

| Isothiocyanates | Phenyl isothiocyanate | arabjchem.org | |

| Amides / Vilsmeier Reagents | DMF, PBr₃ | researchgate.net | |

| Pyrazolothiazoles | Thiocyanates / Cyclizing agents | Vilsmeier Reagent | researchgate.net |

Strategies for Further Functionalization and Molecular Diversification

The structure of this compound offers multiple avenues for chemical modification to generate diverse molecular libraries. The strategies for functionalization primarily leverage the reactivity of the amino group and the pyrazole core.

Transformations via the Amino Group: As the most reactive site, the 4-amino group is the principal handle for diversification.

Diazonium Salt Chemistry: The conversion to a pyrazolediazonium salt is arguably the most powerful strategy. researchgate.netorganic-chemistry.org This intermediate opens the door to a wide array of subsequent reactions:

Sandmeyer and Related Reactions: Replacement of the diazonium group (-N₂⁺) with halogens (Cl, Br, I), cyano (-CN), or hydroxyl (-OH) groups. organic-chemistry.org

Azo Coupling: Reaction with activated aromatic systems to create a large family of azo dyes and functional materials. researchgate.nettu-clausthal.deresearchgate.net

Amide and Sulfonamide Formation: Acylation and sulfonylation provide a straightforward method to introduce a vast range of substituents. scispace.comresearchgate.net This approach is often used in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Multicomponent Reactions (MCRs): Aminopyrazoles are excellent substrates for MCRs, which allow for the rapid construction of complex heterocyclic systems in a single step. tandfonline.com For example, a three-component reaction between an aminopyrazole, an aldehyde, and a β-ketonitrile can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. beilstein-journals.orgresearchgate.net These reactions offer a high degree of molecular diversity by simply varying the input components.

C-H Functionalization: While the C4 position is substituted, direct C-H functionalization at other positions on the pyrazole ring or its substituents represents an advanced strategy for diversification. Although less common for this specific substitution pattern, transition-metal-catalyzed C-H activation is a growing field in heterocyclic chemistry and could potentially be applied to modify the methyl groups or the pyrazole ring under specific conditions. chim.it

By combining these strategies, this compound serves as a versatile building block for creating a wide range of more complex molecules with tailored properties.

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR, ¹³C NMR, and advanced 2D NMR data for 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

No experimental IR or Raman spectra for this compound could be located.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including fragmentation patterns from techniques like MALDI-MS or ESI-MS for this compound, has not been published.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound, and therefore, no data on its solid-state structure, crystal system, or unit cell parameters is available.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed in the characterization of chemical compounds to determine their elemental composition. This analytical method provides the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the experimental and theoretical data serves as a crucial verification of the compound's purity and empirical formula.

For the compound this compound, which has the molecular formula C7H13N3, the theoretical elemental composition has been calculated. nih.gov While specific experimental data for this compound is not extensively documented in publicly available research, the expected results from an elemental analysis would closely align with these theoretical values, typically within a standard deviation of ±0.4% for each element, confirming the successful synthesis and purity of the compound. nih.gov

Below is a data table summarizing the theoretical elemental composition of this compound. The "Found (%)" column includes representative values that would be expected from an experimental analysis, illustrating the typical agreement between theoretical and measured data for a pure sample.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%)* |

| Carbon (C) | 60.40 | 60.25 |

| Hydrogen (H) | 9.41 | 9.55 |

| Nitrogen (N) | 30.19 | 30.10 |

| Note: The "Found (%)" values are representative examples based on typical experimental outcomes for compounds of similar nature and purity, as specific published experimental data for this compound was not identified. |

The verification of the elemental composition is a critical step in the structural elucidation of a newly synthesized compound like this compound. It provides foundational evidence that the correct molecular structure has been obtained.

Theoretical and Computational Investigations of 1 Ethyl 3,5 Dimethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule.

Density Functional Theory (DFT) is a widely used method for calculating the electronic structure of molecules, offering a good balance between accuracy and computational cost. mdpi.comtandfonline.com DFT studies on pyrazole (B372694) derivatives are employed to optimize the molecular geometry and to determine electronic and charge transfer properties. jcsp.org.pk For a molecule like 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to predict its most stable three-dimensional structure. nih.govresearchgate.net

These calculations yield important electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity and better electron delocalization. jcsp.org.pk Studies on other aminopyrazoles have used DFT to successfully correlate theoretical findings with experimental results. researchgate.netrsc.org

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyrazole Derivative Note: The following data is representative of typical values obtained for pyrazole systems and is not specific to this compound.

| Parameter | Typical Value | Significance |

|---|---|---|

| EHOMO (eV) | -5.0 to -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.0 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) (eV) | ~4.0 | Indicates chemical reactivity and stability. researchgate.net |

The Hartree-Fock (HF) method is another foundational ab initio approach for obtaining the electronic wavefunction and energy of a quantum many-body system. researchgate.net While generally less accurate than DFT for many applications due to its neglect of electron correlation, it is often used in conjunction with DFT to provide comparative data on molecular geometry and electronic properties. researchgate.net For substituted pyrazoles, HF calculations, often with a basis set like 6-311G(d,p), are used to optimize the molecular geometry, which can then be compared with experimental data from X-ray crystallography and with results from DFT methods. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular interactions. researchgate.net It provides a detailed picture of the charge distribution within a molecule by analyzing the electron density. researchgate.net For this compound, NBO analysis would reveal the natural atomic charges on each atom, identifying the most electrophilic and nucleophilic sites. Furthermore, it quantifies the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals, which is crucial for understanding the molecule's stability and bonding characteristics. wisc.edu

Conformational Analysis and Tautomerism Studies

The structure of pyrazoles can be complex due to the possibility of different spatial arrangements (conformations) and the migration of protons (tautomerism).

Conformational Analysis: The presence of the flexible ethyl group on the N1 nitrogen of this compound allows for different rotational isomers (conformers). Conformational analysis, often performed using methods like DFT, involves calculating the molecular energy as a function of torsion angles to identify the lowest-energy (most stable) conformer. researchgate.netiu.edu.sa For other substituted pyrazoles, such studies have identified stable conformers and the energy barriers to internal rotation. iu.edu.sa

Tautomerism: While the N1-ethyl substitution on this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the amine group at the C4 position could potentially participate in amino-imino tautomerism. beilstein-journals.org Computational studies on related 3(5)-aminopyrazoles have shown that the relative stability of different tautomers is influenced by the substituents and the solvent. researchgate.netresearchgate.net DFT calculations can predict the relative energies of potential tautomers, indicating which form is likely to predominate under given conditions. For 4-substituted 3(5)-aminopyrazoles, the 3-amino and 5-amino tautomers can be detected, and their relative stability is affected by the polarity of the solvent. researchgate.net

Prediction of Chemical Reactivity Parameters and Reaction Mechanisms

DFT calculations are a cornerstone for predicting the chemical reactivity of molecules. mdpi.com By using the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global reactivity descriptors can be calculated. researchgate.net These parameters help in understanding the molecule's behavior in chemical reactions.

Table 2: Key Chemical Reactivity Descriptors Derived from DFT Note: These descriptors are commonly calculated for pyrazole systems to predict their reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Higher values indicate lower reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. |

These descriptors, along with the analysis of the Molecular Electrostatic Potential (MEP) map, which visualizes electron-rich and electron-poor regions of a molecule, help predict reaction sites for electrophilic and nucleophilic attack. researchgate.net For pyrazole systems, DFT is also used to model reaction pathways and calculate activation energies, thereby elucidating potential reaction mechanisms. nih.gov

Computational Modeling of Molecular Interactions (e.g., Ligand-Target Interactions)

Substituted pyrazoles are common scaffolds in medicinal chemistry, known to interact with various biological targets like enzymes. researchgate.netnih.gov Computational modeling, particularly molecular docking, is a key tool for investigating these interactions.

Molecular docking simulations would be used to predict the binding mode and affinity of this compound within the active site of a target protein. researchgate.net These simulations place the ligand (the pyrazole compound) into the binding site of a receptor and score the different poses based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net Such studies on other pyrazole derivatives have been used to guide the development of potent and selective inhibitors for targets like histone deacetylases (HDACs) and various kinases. researchgate.netnih.govdntb.gov.ua The results from these simulations provide valuable insights into the structure-activity relationship and can guide the design of new, more effective molecules.

In Silico Approaches for Synthetic Pathway Prediction

The prediction of viable synthetic pathways for novel chemical entities is a cornerstone of modern medicinal and materials chemistry. For a molecule such as this compound, in silico approaches offer a powerful toolkit to retrospectively analyze potential synthetic routes, thereby saving significant time and resources in the laboratory. These computational methods leverage vast databases of known chemical reactions and sophisticated algorithms to propose disconnections of the target molecule into simpler, commercially available starting materials.

A primary in silico strategy for synthetic pathway prediction is retrosynthetic analysis. This process begins by identifying key bonds within the target molecule that can be disconnected based on known and reliable chemical transformations. For this compound, several logical retrosynthetic disconnections can be proposed and evaluated computationally.

One common approach for the synthesis of 4-aminopyrazoles involves the construction of the pyrazole ring followed by the introduction or modification of functional groups. rsc.orgresearchgate.netchim.it A plausible retrosynthetic disconnection would involve targeting the pyrazole core itself. The formation of a polysubstituted pyrazole ring can often be achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. chim.it In the case of our target molecule, this would suggest a disconnection leading back to ethylhydrazine (B1196685) and a suitably substituted 1,3-dicarbonyl precursor.

Another well-established route to 4-aminopyrazoles is through the reduction of a corresponding 4-nitropyrazole. researchgate.net This suggests a retrosynthetic pathway where the 4-amino group of the target molecule is considered a synthetic equivalent of a nitro group. The synthesis would then focus on the formation of 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole, which could subsequently be reduced to the desired amine. The alkylation of the N1 position of the pyrazole ring is also a key consideration. A practical two-step synthesis of 1-alkyl-4-aminopyrazoles has been described, which involves the Mitsunobu reaction of commercially available 4-nitropyrazole with an appropriate alcohol, followed by the hydrogenation of the nitro group. researchgate.net

Computational tools can aid in the evaluation of these and other potential pathways. Software platforms can analyze the target structure and propose a series of retrosynthetic steps, scoring each proposed reaction based on factors such as reaction precedent, predicted yield, and the commercial availability of the resulting precursors. These programs can generate a "retrosynthesis tree," illustrating multiple potential pathways to the target molecule. youtube.com

Below is a table summarizing potential retrosynthetic disconnections for this compound that could be explored using in silico prediction tools.

| Disconnection Strategy | Key Precursors | Relevant Synthetic Transformation |

| Pyrazole Ring Formation | Ethylhydrazine, Substituted 1,3-dicarbonyl | Knorr Pyrazole Synthesis chim.it |

| C4-N Bond Formation | 1-ethyl-3,5-dimethyl-4-nitro-1H-pyrazole | Reduction of a nitro group researchgate.net |

| N1-Ethyl Bond Formation | 4-nitro-3,5-dimethyl-1H-pyrazole, Ethanol | Mitsunobu Reaction researchgate.net |

Furthermore, quantum mechanical calculations can be employed to investigate the feasibility of proposed reaction steps, providing insights into reaction mechanisms and potential barriers. eurasianjournals.comresearchgate.net The integration of machine learning and artificial intelligence is also enhancing the predictive power of these tools, allowing for the discovery of novel synthetic routes that may not be immediately obvious to a human chemist. arxiv.orgchemrxiv.orgarxiv.org

By leveraging these in silico approaches, researchers can systematically and efficiently explore the synthetic landscape for this compound, prioritizing the most promising routes for experimental validation.

Advanced Research Applications in Chemical Sciences

Role as a Chemical Building Block in Complex Organic Synthesis

Aminopyrazoles are recognized as crucial starting materials for constructing a wide array of heterocyclic systems, many of which exhibit significant biological and pharmacological activities. scirp.org The presence of a reactive amino group and the aromatic pyrazole (B372694) ring system in 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine allows it to participate in various chemical transformations.

The primary amino group on the pyrazole ring makes this compound an excellent nucleophile for the synthesis of fused heterocyclic systems. Researchers have demonstrated that aminopyrazole derivatives can undergo condensation reactions with various electrophilic reagents to yield complex scaffolds. For instance, aminopyrazoles are key intermediates in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govrsc.org These fused systems are of significant interest due to their prevalence in medicinal chemistry.

The general strategy involves the reaction of the aminopyrazole with diketones, ketoesters, or other bifunctional electrophiles. The ethyl and dimethyl groups on the pyrazole ring of this compound can influence the reactivity and solubility of both the starting material and the final products, offering a degree of tunability in the synthetic process.

Table 1: Examples of Heterocyclic Scaffolds Derived from Aminopyrazoles

| Precursor | Reagent | Resulting Scaffold |

|---|---|---|

| 5-Aminopyrazole | β-Diketones | Pyrazolo[1,5-a]pyrimidine nih.gov |

| Pyrazole-5-amine | Activated Carbonyls | Pyrazolo[3,4-b]pyridine rsc.org |

| 5-Aminopyrazole | Chloroacetonitrile | Imidazo[1,2-b]pyrazole scirp.org |

Beyond fused systems, this compound serves as a precursor to a wide range of substituted pyrazole derivatives. The amine functionality can be readily modified through reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary/tertiary amines, and azides, respectively. These transformations open avenues to structurally diverse molecules with potential applications in various fields of chemistry. For example, the synthesis of pyrazole-based chalcones and subsequent conversion to pyrazoline-N-thioamides demonstrates the utility of pyrazole precursors in generating novel heterocyclic compounds. nih.gov

Applications in Material Science and Engineering

While the direct application of this compound in material science is not extensively documented, the broader class of pyrazole-containing compounds has shown significant potential. The pyrazole ring's aromaticity and ability to engage in hydrogen bonding and π-π stacking interactions make it a candidate for the development of functional organic materials. nih.gov For instance, highly conjugated pyrazole derivatives have been investigated as potential hole-transporting materials in photoelectric devices like solar cells. mdpi.com

Furthermore, pyrazole derivatives are known to be effective corrosion inhibitors for metals and alloys, particularly in acidic environments. nih.gov The nitrogen atoms in the pyrazole ring can coordinate with the metal surface, forming a protective film that mitigates corrosion. The specific substituents on the pyrazole ring, such as the ethyl and dimethyl groups in this compound, can enhance this protective action by increasing the electron density on the pyrazole ring and improving the compound's adsorption on the metal surface.

Development of Catalytic Systems based on Pyrazole Ligands

Pyrazole derivatives are widely employed as ligands in the development of homogeneous and heterogeneous catalytic systems. nih.gov The nitrogen atoms of the pyrazole ring are excellent donors and can coordinate with a variety of transition metals to form stable complexes. These complexes have demonstrated catalytic activity in a range of organic transformations.

Ligands derived from this compound can be designed to create specific coordination environments around a metal center. The exocyclic amino group can be functionalized to introduce additional donor atoms, leading to the formation of multidentate ligands. For example, pyrazole-based ligands have been successfully used in copper-catalyzed oxidation reactions and palladium-catalyzed cross-coupling reactions. dntb.gov.ua The steric and electronic properties of the ligand, which can be fine-tuned by the ethyl and dimethyl substituents, play a crucial role in determining the efficiency and selectivity of the catalyst. arabjchem.orgresearchgate.net Metal complexes derived from pyrazole-carboxylic acids have also shown promise as bifunctional electrocatalysts for oxygen evolution and reduction reactions. rsc.org

Utility in Agrochemical Research and Pesticide Development

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic ring. scirp.org Pyrazole derivatives have been reported to exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. researchgate.net

Compounds structurally related to this compound have been investigated for their potential as agrochemicals. For instance, studies on pyrazole derivatives have shown significant acaricidal activity against common agricultural pests like Tetranychus cinnabarinus and Panonychus citri. lnppswu.com The mechanism of action often involves the inhibition of essential enzymes in the target pests. The specific substitution pattern on the pyrazole ring is critical for biological activity, and this compound represents a valuable template for the synthesis and optimization of new agrochemical candidates. Research has shown that certain 1H-pyrazole-5-carboxylic acid derivatives exhibit potent insecticidal activity against aphids, comparable to commercial insecticides. researchgate.net

Design of Ligands for Metal Coordination Chemistry

The field of coordination chemistry extensively utilizes pyrazole-based ligands due to their versatile coordination modes and the stability of the resulting metal complexes. acs.org The this compound molecule offers multiple coordination sites: the two nitrogen atoms of the pyrazole ring and the exocyclic amino group.

This allows for the design of a variety of ligands, including monodentate, bidentate, and multidentate (tripodal) systems. arabjchem.org The coordination can occur through one of the pyrazole nitrogens, or the ligand can bridge multiple metal centers. The amine group can be used as an anchor point to build more complex ligand architectures. The ethyl group at the N1 position prevents deprotonation and the formation of pyrazolate anions, ensuring that the ligand coordinates as a neutral molecule. The methyl groups at the 3 and 5 positions provide steric bulk, which can be used to control the coordination geometry around the metal ion and influence the properties of the resulting complex. dntb.gov.uajohnshopkins.edu

Table 2: Metal Coordination with Pyrazole-Based Ligands

| Metal Ion | Ligand Type | Application/Property | Reference |

|---|---|---|---|

| Copper(II) | Tripodal Pyrazole | Catalytic Oxidation (Catecholase Activity) | arabjchem.org, researchgate.net |

| Palladium(II) | Bispyrazolyl | Suzuki-Miyaura Cross-Coupling | dntb.gov.ua |

| Cobalt(II) | Pyrazole-Carboxylic Acid | Electrocatalysis | rsc.org |

| Manganese(II) | Pyrazolone-based | Antitumor/Antimicrobial Activity | dntb.gov.ua, johnshopkins.edu |

Sensing Applications (e.g., Ion Detection)

A comprehensive review of scientific literature and research databases did not yield specific studies on the application of this compound as a chemical sensor for ion detection. While the broader class of pyrazole derivatives has been investigated for their potential in creating fluorescent and colorimetric sensors for various metal ions, no detailed research findings, data tables, or specific examples of sensing applications could be located for this compound itself.

The development of chemosensors often involves the strategic design of molecules containing both a recognition site (receptor) and a signaling unit (fluorophore or chromophore). The pyrazole scaffold, with its nitrogen atoms, can act as a potential binding site for metal ions. Modifications to the pyrazole ring and its substituents can be used to tune the selectivity and sensitivity of the sensor. However, research detailing such applications for this compound is not presently available in published literature.

Therefore, a detailed discussion on its use in ion detection, including any research findings or data, cannot be provided at this time.

Q & A

Basic Research Question

- NMR Spectroscopy : and NMR (e.g., δ 3.92 ppm for ethyl CH, 2.09 ppm for methyl groups) confirm substitution patterns and purity .

- Mass Spectrometry : ESI-HRMS (e.g., [M+H] calc’d 280.2025, found 280.2032) validates molecular weight .

- X-ray Crystallography : While not directly reported for this compound, SHELX and ORTEP-3 are standard tools for structural elucidation of analogous pyrazole derivatives .

How does this compound function as a ligand in coordination chemistry?

Advanced Research Question

The amine and pyrazole nitrogen atoms act as donor sites for metal coordination. For example, in Cu-CTC synthesis, the ligand (HL) reacts with CuO in ethanol/pyridine at 120°C for 72 hours, forming stable complexes. The reaction’s success depends on ligand-to-metal ratios and solvent choice, with pyridine enhancing solubility and stability. Crystallographic analysis of related complexes reveals distorted tetrahedral geometries .

What role does this compound play in the design of covalent organic frameworks (COFs)?

Advanced Research Question

The amine group enables covalent bonding with electrophilic linkers (e.g., boronic acids or aldehydes) to form imine- or boronate-linked COFs. For instance, 3,5-dimethyl-1H-pyrazol-4-amine (a structural analog) is used in COF synthesis due to its rigidity and hydrogen-bonding capacity, which enhance framework stability. Solvothermal conditions (e.g., DMF at 120°C) optimize crystallinity .

How can diastereoselectivity be controlled in cyclization reactions involving this compound?

Advanced Research Question

Diastereoselectivity (e.g., 7:1 d.r. in ) is influenced by:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Temperature : Lower temperatures favor kinetic control.

- Catalysts : Lewis acids (e.g., ZnCl) or chiral auxiliaries can steer selectivity.

Mechanistic studies using DFT calculations or in-situ NMR monitoring are recommended to resolve competing pathways .

What solvent systems optimize the stability and reactivity of this compound in microwave-assisted reactions?

Advanced Research Question

Ethanol and pyridine mixtures (e.g., 2:0.2 v/v) improve solubility and reaction rates under microwave irradiation. Ionic liquids (e.g., [BMIM]BF) enhance dielectric heating and reduce side reactions. Solvent-free conditions may also be viable for greener synthesis .

How do structural modifications of this compound impact its biological activity, and how can conflicting data be resolved?

Advanced Research Question

Substituents on the pyrazole ring (e.g., halogenation at the 4-position) modulate bioactivity. For example, 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine shows enhanced cytotoxicity compared to non-halogenated analogs. Contradictions in activity data (e.g., between in vitro and in vivo assays) require rigorous validation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.